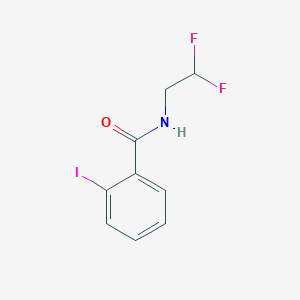
N-(2,2-difluoroethyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoroethyl)-2-iodobenzamide is a compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,2-difluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-difluoroethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include deiodinated benzamides.
Aplicaciones Científicas De Investigación
N-(2,2-difluoroethyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(2,2-difluoroethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. The iodine atom can participate in halogen bonding, further influencing its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-trifluoroethyl)-2-iodobenzamide
- 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds
- Difluoromethylated ketoimines
Uniqueness
N-(2,2-difluoroethyl)-2-iodobenzamide is unique due to the specific combination of fluorine and iodine atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses in medicinal chemistry, materials science, and other fields .
Propiedades
Fórmula molecular |
C9H8F2INO |
|---|---|
Peso molecular |
311.07 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H8F2INO/c10-8(11)5-13-9(14)6-3-1-2-4-7(6)12/h1-4,8H,5H2,(H,13,14) |
Clave InChI |
NETILKFZRYUDCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


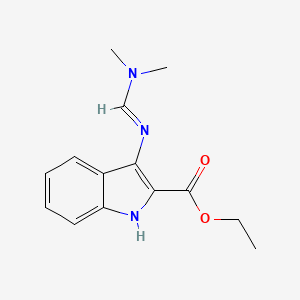

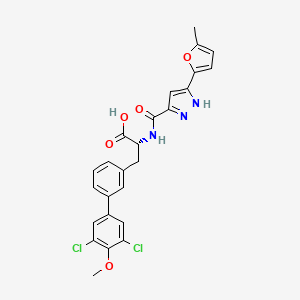


![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
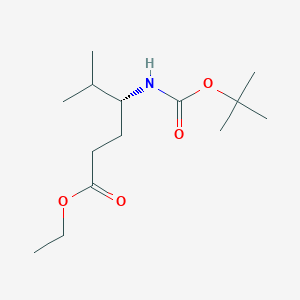

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
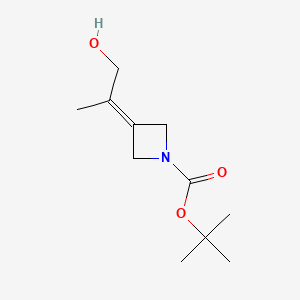

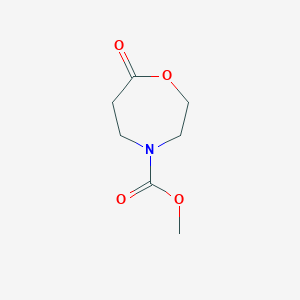
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
